N-[5-[(2,5-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL]-2-IODO-BENZAMIDE
Overview
Description
N-[5-[(2,5-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL]-2-IODO-BENZAMIDE is a complex organic compound that features a thiazole ring, a dichlorophenyl group, and an iodinated benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(2,5-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL]-2-IODO-BENZAMIDE typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms under acidic or basic conditions. The dichlorophenyl group is then introduced through a Friedel-Crafts alkylation reaction, followed by iodination of the benzamide moiety using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to ensure precise control over reaction conditions and to enhance yield and purity. This method allows for the efficient nitration and subsequent functionalization of the intermediate compounds .
Chemical Reactions Analysis
Types of Reactions
N-[5-[(2,5-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL]-2-IODO-BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[5-[(2,5-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL]-2-IODO-BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[5-[(2,5-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL]-2-IODO-BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to disrupt cellular energetics by inhibiting key enzymes involved in metabolic processes. This inhibition leads to the depletion of cellular energy stores, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A similar compound with a thiazole ring and dichlorophenyl group, known for its antibacterial properties.
Thiazole derivatives: Compounds containing the thiazole ring, such as dabrafenib and dasatinib, which are used in cancer treatment.
Uniqueness
N-[5-[(2,5-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL]-2-IODO-BENZAMIDE is unique due to its iodinated benzamide moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and differentiates it from other thiazole derivatives .
Properties
IUPAC Name |
N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-iodobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2IN2OS/c18-11-5-6-14(19)10(7-11)8-12-9-21-17(24-12)22-16(23)13-3-1-2-4-15(13)20/h1-7,9H,8H2,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPYROKIRMWVPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2IN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364434 | |
Record name | N-{5-[(2,5-Dichlorophenyl)methyl]-1,3-thiazol-2-yl}-2-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6604-26-8 | |
Record name | N-{5-[(2,5-Dichlorophenyl)methyl]-1,3-thiazol-2-yl}-2-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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